3-Methoxybutane-2-thiol

Description

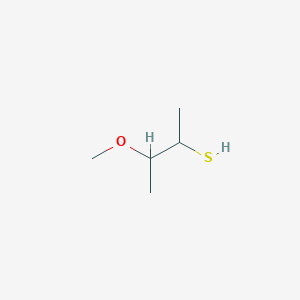

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutane-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXRKXFIOHGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Methoxybutane 2 Thiol Reactivity and Transformations

Oxidation and Reduction Pathways of the Thiol Functional Group

The sulfur atom in the thiol group of 3-methoxybutane-2-thiol can exist in various oxidation states, making it susceptible to a range of redox reactions. These pathways are fundamental to its chemical behavior and are primarily centered on the formation and cleavage of disulfide bonds.

Kinetics and Mechanisms of Disulfide Formation and Cleavage

Disulfide formation represents the most common oxidative pathway for thiols. This process involves the conversion of two thiol molecules into a single disulfide molecule, bis(3-methoxybutan-2-yl) disulfide, through the formation of a sulfur-sulfur bond. This transformation can proceed through several mechanisms, including direct substitution or a series of redox reactions. nih.govnih.gov

The kinetics of this reaction are highly dependent on pH. The reactive species is the deprotonated thiolate anion (RS⁻), which is a significantly better nucleophile than the neutral thiol (RSH). nih.govresearchgate.net Consequently, the rate of disulfide formation increases as the pH approaches and exceeds the pKa of the thiol group, leading to a higher concentration of the thiolate. The thiol-disulfide exchange, a key reaction for both formation and cleavage, follows a classic Sₙ2 mechanism where a thiolate nucleophile attacks one of the sulfur atoms of a disulfide bond. nih.govnih.gov This reversible reaction proceeds through a linear, negatively charged trisulfide-like transition state. nih.govresearchgate.net

Table 1: Key Factors Influencing Disulfide Formation and Cleavage Kinetics

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| Increasing pH (approaching/exceeding pKa) | Increases rate of disulfide formation/exchange | Higher concentration of the more nucleophilic thiolate anion. |

| Presence of Oxidizing Agents (e.g., I₂, H₂O₂) | Increases rate of disulfide formation | Facilitates the two-electron oxidation of thiols, often via a sulfenic acid intermediate. nih.gov |

| Presence of Reducing Agents (e.g., DTT, TCEP) | Increases rate of disulfide cleavage | Drives the equilibrium of thiol-disulfide exchange towards the thiol form. |

| Thiol pKa | Lower pKa can increase the rate at a given pH | A lower pKa means a higher concentration of the reactive thiolate anion at a given pH. |

Radical-Mediated Oxidation Processes Involving the Thiol Moiety

Thiols can also undergo one-electron oxidation, leading to the formation of highly reactive thiyl radicals (RS•). nih.gov This process can be initiated by various means, including interaction with other radical species (like the hydroxyl radical, •OH) or through photolysis. wikipedia.orgdundee.ac.uk The S-H bond in thiols is significantly weaker than C-H bonds, making hydrogen abstraction from the sulfur atom a facile process. wikipedia.org

Once formed, the 3-methoxybutane-2-thiyl radical has several potential fates. The most common pathway is the recombination of two thiyl radicals to form the corresponding disulfide, bis(3-methoxybutan-2-yl) disulfide. nih.govwikipedia.org This termination step is a key feature of many radical-mediated processes involving thiols. Under certain conditions, particularly in the presence of oxygen, the thiyl radical can react with a thiolate anion to form a disulfide radical anion, which can propagate a radical chain reaction. nih.gov

Table 2: General Steps in Radical-Mediated Oxidation of this compound

| Step | Reaction Description | Example Reactants |

|---|---|---|

| Initiation | Hydrogen atom abstraction from the thiol (-SH) group to form a thiyl radical (RS•). | Hydroxyl Radical (•OH), Photoinitiators (e.g., AIBN) wikipedia.org |

| Propagation | The thiyl radical reacts with other molecules, potentially propagating a chain reaction. For instance, it can abstract a hydrogen from another molecule. nih.gov | Unsaturated substrates, Oxygen |

| Termination | Two thiyl radicals combine to form a stable disulfide (RS-SR). | 2 x 3-methoxybutane-2-thiyl radical |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group is an excellent nucleophile, especially in its deprotonated thiolate form. libretexts.orgyoutube.com This high nucleophilicity drives two major classes of reactions: S-alkylation to form thioethers and hydrothiolation of unsaturated substrates.

S-Alkylation and Thioether Formation Mechanisms

S-alkylation is a robust method for forming carbon-sulfur bonds, resulting in the synthesis of thioethers (sulfides). The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgyoutube.com The process involves two main steps:

Deprotonation: The thiol is treated with a base to remove the acidic proton from the sulfhydryl group, generating the more potent nucleophile, the thiolate anion.

Nucleophilic Attack: The resulting thiolate attacks an electrophilic carbon atom, typically from an alkyl halide or a similar substrate with a good leaving group, displacing the leaving group and forming the thioether. youtube.com

Thiolates are considered "soft" and highly polarizable nucleophiles. chemistrysteps.com This characteristic, combined with their moderate basicity compared to alkoxides, makes them highly efficient in Sₙ2 reactions, with competing elimination (E2) reactions being less of a concern, particularly with primary and secondary alkyl halides. chemistrysteps.com

Table 3: S-Alkylation of this compound with Various Electrophiles

| Electrophile | Product (Thioether) | Mechanism |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-(Methylthio)-3-methoxybutane | Sₙ2 |

| Ethyl Bromide (CH₃CH₂Br) | 2-(Ethylthio)-3-methoxybutane | Sₙ2 |

| Benzyl Chloride (C₆H₅CH₂Cl) | 2-(Benzylthio)-3-methoxybutane | Sₙ2 |

Hydrothiolation Reactions with Unsaturated Substrates (Thiol-Ene Click Chemistry)

The addition of a thiol across a carbon-carbon double bond (an alkene or "ene") is known as the thiol-ene reaction. This transformation is a prime example of "click chemistry" due to its high efficiency, high yield, stereoselectivity, and simple reaction conditions with no byproducts. wikipedia.orgnih.gov The reaction typically proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgresearchgate.net

The mechanism involves three key stages:

Initiation: A radical initiator (often generated by UV light or heat) abstracts a hydrogen atom from this compound to generate a 3-methoxybutane-2-thiyl radical. nih.govresearchgate.net

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.orgnih.gov

Termination: The reaction ceases when two radicals combine.

Table 4: Mechanism of the Radical-Mediated Thiol-Ene Reaction

| Step | Description |

|---|---|

| Initiation | Formation of a thiyl radical (RS•) from the thiol (RSH) via a radical initiator. |

| Propagation (Step 1) | Addition of the thiyl radical across the C=C bond of the ene to form a carbon-centered radical. |

| Propagation (Step 2) | Hydrogen atom transfer from a second thiol molecule to the carbon-centered radical, forming the thioether product and a new thiyl radical. |

| Termination | Combination of any two radical species (e.g., 2 x RS• → RS-SR). |

Reactions Involving the Methoxy (B1213986) Substituent and Butane (B89635) Carbon Skeleton

The methoxy group is an ether linkage, which is generally stable and unreactive towards the mild bases, nucleophiles, and oxidants that typically react with the thiol group. libretexts.org Cleavage of the C-O ether bond requires harsh conditions, such as treatment with strong acids like HBr or HI, which would also react with the thiol group. pearson.compressbooks.pub

Similarly, the sp³-hybridized C-H and C-C bonds of the butane skeleton are strong and nonpolar, rendering them inert under most conditions that target the thiol group. Radical reactions could potentially involve hydrogen abstraction from the carbon skeleton, but abstraction from the weaker S-H bond is kinetically and thermodynamically favored. wikipedia.org Therefore, the chemistry of this compound is almost exclusively governed by the transformations of the thiol moiety.

Table 5: Comparative Reactivity of Functional Groups in this compound

| Functional Group | Reactivity under Mild Basic/Nucleophilic Conditions | Reactivity under Mild Oxidizing Conditions | Reactivity with Strong Acids (e.g., HBr) |

|---|---|---|---|

| Thiol (-SH) | High (deprotonates to form a potent nucleophile) | High (oxidizes to disulfide) | Reactive |

| Methoxy (-OCH₃) | Low (unreactive) | Low (unreactive) | High (ether cleavage) |

| Butane Skeleton (C-C, C-H) | Very Low (inert) | Very Low (inert) | Very Low (inert) |

Hydrogen Bonding and Intramolecular Interactions within this compound

The three-dimensional structure and conformational preferences of this compound are significantly influenced by non-covalent interactions within the molecule. The proximity of a hydrogen bond donor group (the thiol, -SH) and a hydrogen bond acceptor group (the ether oxygen of the methoxy group, -OCH₃) allows for the formation of intramolecular hydrogen bonds that can stabilize specific conformers and thereby influence the molecule's reactivity.

The primary intramolecular interaction expected within this compound is a hydrogen bond between the hydrogen atom of the thiol group and the oxygen atom of the methoxy group. This interaction is designated as an S-H···O hydrogen bond. The formation of this bond would result in a stable five-membered pseudo-ring structure (S-C-C-O-H), a common and energetically favorable motif in conformational analysis.

The thiol group generally acts as a weak hydrogen bond donor compared to hydroxyl (-OH) or amine (-NH) groups. rsc.org This is attributed to the lower electronegativity of sulfur compared to oxygen or nitrogen, which results in a less polarized S-H bond. chemrxiv.org Despite being relatively weak, these sulfur-centered hydrogen bonds are notably directional and can exert significant influence on molecular conformation. rsc.org The interaction energy of S-H···O bonds is typically in the range of -8 to -15 kJ/mol. rsc.orgchemrxiv.org

Computational and spectroscopic studies on analogous molecules provide insight into the likely geometric parameters of such an intramolecular bond. The distance between the thiol hydrogen and the acceptor oxygen (H···O) is a key parameter, with values for related S-H···O interactions reported in the range of 2.0 to 2.3 Å. nih.govrsc.org The corresponding distance between the sulfur and oxygen heavy atoms (S···O) is typically around 2.9 to 3.0 Å. nih.gov Spectroscopic techniques, particularly infrared (IR) spectroscopy, can provide evidence for such interactions, which manifest as a red-shift (a shift to lower frequency) of the S-H stretching vibration, typically on the order of 25-30 cm⁻¹. nih.gov

Interactive Data Table: Typical Parameters for S-H···O Hydrogen Bonds

The following table presents generalized data for S-H···O hydrogen bonds based on studies of analogous compounds. These values are representative and not specific experimental results for this compound.

| Parameter | Typical Value Range | Source |

| Interaction Energy | -8 to -15 kJ/mol | rsc.orgchemrxiv.org |

| H···O Distance | ~2.0 – 2.3 Å | nih.govrsc.org |

| S···O Distance | ~2.9 – 3.0 Å | nih.gov |

| S-H···O Angle | 100° – 165° | rsc.orgnih.gov |

| IR Frequency Shift (νS-H) | 25-30 cm⁻¹ red-shift | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Elucidation of Complex Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate three-dimensional structure of molecules. For a chiral molecule like 3-Methoxybutane-2-thiol, which possesses two stereocenters, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguously assigning the relative stereochemistry of the diastereomers ( (2R,3R), (2S,3S), (2R,3S), and (2S,3R) ).

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule, identifying protons that are directly connected through two or three bonds. For this compound, the following correlations would be expected:

A cross-peak between the proton on C2 (the carbon bearing the thiol group) and the proton on C3 (the carbon bearing the methoxy (B1213986) group).

Correlations between the C2 proton and the methyl protons at C1.

Correlations between the C3 proton and the methyl protons at C4.

A correlation between the C3 proton and the methoxy protons.

This information confirms the basic connectivity of the carbon skeleton and the positions of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry. By analyzing the through-space interactions, one can differentiate between the syn (erythro) and anti (threo) diastereomers.

For the syn isomer: A significant NOE would be observed between the proton on C2 and the proton on C3, as they are on the same side of the molecule's backbone.

For the anti isomer: A weaker or absent NOE would be expected between the C2 and C3 protons, as they are on opposite sides.

By combining the connectivity information from COSY with the spatial proximity data from NOESY, a complete picture of the molecule's stereochemistry can be constructed.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations | Expected NOESY Correlations (syn isomer) |

| H1 (CH₃-C2) | ~1.3 | Doublet | H2 | H2, H3 |

| H2 (CH-SH) | ~2.8-3.2 | Multiplet | H1, H3, SH | H1, H3, H4 |

| H3 (CH-OCH₃) | ~3.4-3.8 | Multiplet | H2, H4, OCH₃ | H1, H2, H4, OCH₃ |

| H4 (CH₃-C3) | ~1.2 | Doublet | H3 | H2, H3 |

| OCH₃ | ~3.3 | Singlet | H3 | H3 |

| SH | ~1.5-2.0 | Doublet | H2 | - |

High-Resolution Mass Spectrometry for Tracing Reaction Intermediates and Pathways

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of molecules with high accuracy, which is essential for identifying reaction intermediates and elucidating reaction mechanisms involving this compound.

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. For this compound (C₅H₁₂OS, molecular weight: 120.0659), the following fragmentation pathways are plausible under electron ionization (EI):

α-cleavage at the thiol group: Loss of a methyl radical (•CH₃) from C2 would lead to a fragment ion at m/z 105.

α-cleavage at the ether group: Loss of a methyl radical (•CH₃) from C4 would also contribute to the ion at m/z 105.

Cleavage of the C-S bond: This would result in the formation of a C₄H₉O⁺ ion (m/z 73) and an •SH radical.

Cleavage of the C-O bond: This would lead to a C₄H₉S⁺ ion (m/z 89) and a •OCH₃ radical.

McLafferty-type rearrangement: If applicable, this could lead to the loss of a neutral alkene molecule.

By analyzing the exact masses of these fragment ions using HRMS, their elemental compositions can be unequivocally determined, thus confirming the proposed fragmentation pathways and providing strong evidence for the structure of the parent molecule and any reaction intermediates.

Expected HRMS Fragmentation Data:

| m/z (Calculated) | Elemental Composition | Plausible Fragment |

| 120.0659 | C₅H₁₂OS | Molecular Ion [M]⁺ |

| 105.0425 | C₄H₉OS⁺ | [M - CH₃]⁺ |

| 89.0425 | C₄H₉S⁺ | [M - OCH₃]⁺ |

| 73.0602 | C₄H₉O⁺ | [M - SH]⁺ |

| 59.0238 | C₂H₇S⁺ | [CH₃CHSH]⁺ |

| 47.0084 | CH₃S⁺ | [CH₃S]⁺ |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Analysis

Given that this compound has two chiral centers, it can exist as four stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these individual stereoisomers, which is crucial for understanding their distinct biological activities and for quality control in stereoselective synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC columns, typically coated with a chiral stationary phase (CSP) such as a cyclodextrin (B1172386) derivative, can be used to separate the volatile enantiomers and diastereomers of this compound. The separated isomers are then detected by a mass spectrometer, providing both retention time data for quantification and mass spectra for identification. The choice of the specific chiral stationary phase is critical and often requires screening of different columns to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of stereoisomers. It offers a wider variety of chiral stationary phases compared to GC, including polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, and the choice of mobile phase composition is a key parameter for optimizing the resolution of the stereoisomers.

The successful development of a chiral chromatography method would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample of this compound.

Typical Chiral Chromatography Parameters:

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection | Application |

| GC-MS | Beta-cyclodextrin derivative | Helium | Mass Spectrometry | Separation of volatile enantiomers and diastereomers |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV or MS | Separation of enantiomers and diastereomers, preparative separation |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study its conformational isomers.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

S-H stretch: A weak to medium intensity band around 2550-2600 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

C-H stretch (alkane): Strong bands in the region of 2850-3000 cm⁻¹.

C-O stretch (ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.

C-S stretch: A weak band in the 600-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C-S and S-H bonds, often give rise to strong Raman signals. The C-S stretching vibration, which is weak in the IR spectrum, is typically more prominent in the Raman spectrum.

Conformational Analysis: The presence of multiple conformers (rotational isomers) can sometimes be detected by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. By studying the spectra at different temperatures, it may be possible to identify bands corresponding to different conformers and to estimate their relative energies.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | 2550-2600 | Weak-Medium |

| C-H stretch | 2850-3000 | 2850-3000 | Strong |

| C-O stretch | 1070-1150 | 1070-1150 | Strong (IR), Weak (Raman) |

| C-S stretch | 600-700 | 600-700 | Weak (IR), Medium (Raman) |

| CH₃ bend | 1370-1470 | 1370-1470 | Medium |

Theoretical and Computational Chemistry Studies of 3 Methoxybutane 2 Thiol

Quantum Chemical Calculations of Molecular Structure, Stability, and Conformational Landscapes

Quantum chemical calculations are instrumental in determining the three-dimensional structure of 3-Methoxybutane-2-thiol with high accuracy. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing insights into its electronic structure and geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, which together define the molecule's shape.

A crucial aspect of studying flexible molecules like this compound is conformational analysis. This involves identifying the different spatial arrangements of the atoms, known as conformers, that can be interconverted by rotation about single bonds. The stability of these conformers can vary significantly, and quantum chemical calculations can determine their relative energies. The collection of these conformers and their corresponding energies is referred to as the conformational landscape. The most stable conformer, which resides at the global minimum on the potential energy surface, represents the most likely structure of the molecule under a given set of conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

This table illustrates how the relative energies of different conformers of this compound would be presented. Conformer 1 is the most stable, and the other conformers are higher in energy.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can trace the path from reactants to products. This involves identifying key intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The structure of the transition state is fleeting and difficult to determine experimentally, but it can be located and characterized using computational methods. mit.edu The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies can thus be used to predict the feasibility and kinetics of various reactions involving this compound. nih.gov

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A | 15.2 |

| Pathway B | 25.8 |

This table demonstrates how calculated activation energies for different hypothetical reaction pathways of this compound could be compared to determine the most favorable route.

Prediction of Spectroscopic Parameters and Benchmarking against Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which are invaluable for its characterization. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental spectra to confirm the molecule's structure. Similarly, infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the molecule's bonds, which correspond to the peaks in an experimental IR spectrum. dergipark.org.tr

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. Therefore, it is common practice to benchmark the computational results against experimental data. A good agreement between the predicted and experimental spectra provides confidence in the computational model, which can then be used to interpret the experimental data in greater detail or to predict the properties of related compounds. dergipark.org.tr

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 15.3 | 15.8 |

| C2 | 75.1 | 74.5 |

| C3 | 85.2 | 84.9 |

| C4 | 20.1 | 20.5 |

This table illustrates the comparison between theoretically predicted and experimentally measured NMR chemical shifts, a common method for validating computational models.

Solvation Effects and Intermolecular Interactions Analysis via Molecular Dynamics and DFT

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational methods can be used to study these solvation effects. Molecular Dynamics (MD) simulations, for example, can model the behavior of a large number of solvent molecules around a single molecule of this compound over time, providing insights into the local solvent structure and dynamics. nih.govnih.gov

Density Functional Theory (DFT) can also be used to study solvation effects, either by treating the solvent as a continuous medium (implicit solvent models) or by including a small number of explicit solvent molecules in the calculation. These methods allow for the analysis of intermolecular interactions, such as hydrogen bonding between the thiol group of this compound and solvent molecules. rsc.orgresearchgate.net Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different solvents.

Table 4: Hypothetical Interaction Energies of this compound with Different Solvents

| Solvent | Interaction Energy (kcal/mol) |

|---|---|

| Water | -8.5 |

| Methanol | -6.2 |

| Chloroform | -3.1 |

This table provides a hypothetical example of how the interaction energy between this compound and various solvents could be calculated, indicating the strength of the intermolecular forces.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

| Chloroform |

Applications in Advanced Materials Science and Organic Synthesis Transformations

Utility as a Chiral Building Block in Multistep Organic Synthesis

Chiral thiols are valuable intermediates in asymmetric synthesis, serving as precursors to a variety of stereochemically defined molecules. Their utility stems from the ability to introduce a sulfur-containing stereocenter, which can then be elaborated into other functional groups or influence the stereochemical outcome of subsequent reactions.

A thorough search of the scientific literature did not yield specific examples of 3-Methoxybutane-2-thiol being employed as a chiral building block in the total synthesis of complex natural products or pharmaceuticals. General methodologies for the asymmetric synthesis of chiral thiols exist, often involving stereoselective reduction of corresponding thioketones or enzymatic resolutions. However, the application of the resulting chiral thiols, such as this compound, in subsequent synthetic steps to control stereochemistry is not well-documented.

Role in Polymer Chemistry via Thiol-Ene or other Polymerization Mechanisms

Thiol-ene chemistry, a type of click reaction, is a powerful and efficient method for polymer synthesis and modification. This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. It is known for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups.

While the thiol-ene reaction is a widely studied and utilized polymerization mechanism, there is no specific research detailing the use of this compound as a monomer or chain transfer agent in such polymerizations. The properties of polymers derived from this specific thiol, such as their thermal stability, refractive index, or mechanical properties, have not been reported in the scientific literature.

Exploration as a Ligand in Organometallic Chemistry and Catalysis

Thiols and their corresponding thiolates are important ligands in organometallic chemistry. The soft nature of the sulfur atom allows for strong coordination to a variety of transition metals, leading to the formation of stable metal-sulfur bonds. These organometallic complexes can exhibit interesting catalytic activities, participating in a range of transformations such as cross-coupling reactions, hydrogenations, and hydroformylations.

Despite the general importance of thiol-based ligands, a specific investigation into this compound as a ligand for organometallic complexes and its subsequent application in catalysis has not been found in the reviewed literature. Consequently, data on the coordination chemistry of this ligand, the structure of its metal complexes, and their catalytic performance are not available.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methoxybutane-2-thiol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Precursor Selection : Start with 3-methyl-2-butanone and methanol as primary precursors, using acid catalysts (e.g., H₂SO₄) to facilitate etherification and thiolation steps .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency, as seen in analogous thiol-ether syntheses .

- Purification : Employ fractional distillation or column chromatography to isolate the product, monitoring purity via GC-MS or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm the thiol (-SH) and methoxy (-OCH₃) groups. Compare chemical shifts with NIST reference data for 3-mercapto-3-methylbutanol analogs .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) to differentiate from oxidation byproducts .

Q. How does this compound degrade under environmental conditions, and what stabilization strategies are recommended?

- Methodology :

- Stability Testing : Expose the compound to UV light, humidity, and varying pH levels. Monitor degradation via HPLC and identify products (e.g., disulfides or sulfonic acids) .

- Atmospheric Reactivity : Study reactions with hydroxyl radicals (·OH) using gas-phase simulations, as observed in related methoxybutane derivatives .

- Stabilizers : Add antioxidants (e.g., BHT) or store in inert atmospheres (N₂/Ar) to suppress oxidative dimerization .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of thiol-ene "click" reactions involving this compound?

- Methodology :

- Base vs. Radical Initiation : Prioritize base-mediated thiol-Michael addition (e.g., Et₃N) for regioselective alkene functionalization, followed by radical-mediated thiol-yne reactions to avoid side products .

- Computational Modeling : Use CBS-QB3 calculations to compare activation energies of competing pathways (e.g., thiol addition to maleimides vs. allyl groups) .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

- Methodology :

- Descriptor Analysis : Calculate molecular descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) using DFT to predict nucleophilic/electrophilic behavior .

- MD Simulations : Model solvent effects and transition states in thiol-ene reactions to optimize solvent choice (e.g., 1,4-dioxane for steric control) .

Q. How should researchers resolve contradictions in reaction outcomes, such as unexpected byproducts in radical-mediated thiol-ene reactions?

- Methodology :

- Reaction Order : Conduct base-initiated reactions first to block reactive sites (e.g., maleimide alkenes) before radical steps, preventing unselective thiol addition .

- Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., disulfides) and adjust stoichiometry or initiation rates .

Q. What are the environmental degradation pathways of this compound, and how do they impact toxicity assessments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.